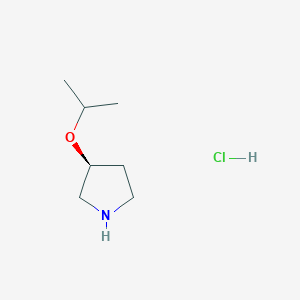![molecular formula C15H11FN2O3S B15056107 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride CAS No. 174286-02-3](/img/structure/B15056107.png)
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and utility in various chemical and biological applications. The presence of the oxadiazole ring and the sulfonyl fluoride group in its structure makes it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by sulfonylation using sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation of the aromatic ring could yield a quinone derivative.
Wissenschaftliche Forschungsanwendungen
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme activity and protein interactions.
Medicine: Investigated for its potential as a drug candidate due to its ability to modify specific amino acid residues in proteins.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride involves the modification of specific amino acid residues in proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, and cysteine, forming covalent bonds. This modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide: Contains a sulfonamide group and a pyrazoline ring.
Uniqueness
4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both the oxadiazole ring and the sulfonyl fluoride group. This combination provides a distinct reactivity profile and makes it suitable for a variety of applications in research and industry.
Eigenschaften
CAS-Nummer |
174286-02-3 |
|---|---|
Molekularformel |
C15H11FN2O3S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O3S/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)22(16,19)20/h2-9H,1H3 |
InChI-Schlüssel |
JFOMVUQGVDMWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


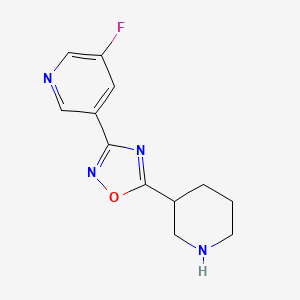
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
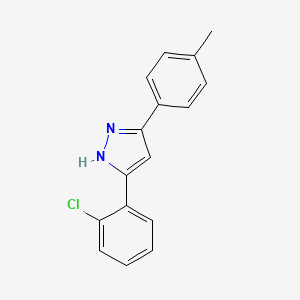


![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
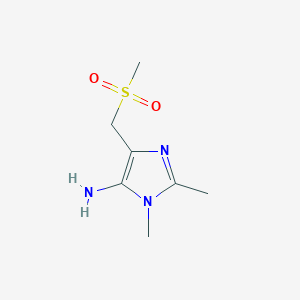
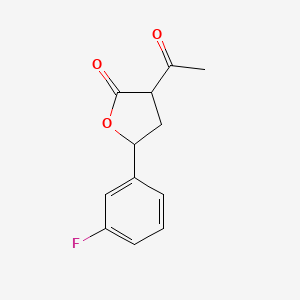
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
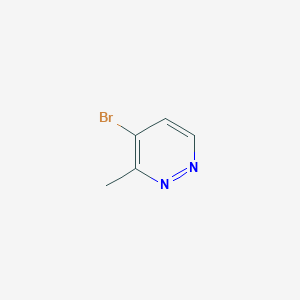
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)
